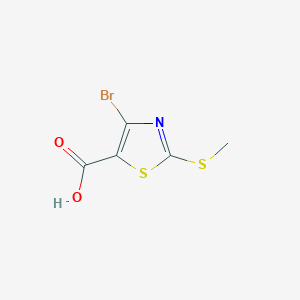
(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol is a chiral organic compound that features a unique azetidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions.
Formation of the Butan-2-ol Moiety: The butan-2-ol moiety can be introduced through reduction reactions of corresponding ketones or aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in butan-2-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The azetidine ring and benzhydryl group can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could yield alcohols or hydrocarbons.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
®-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol: The enantiomer of the compound, which may have different biological activities.
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one: A related compound with a ketone group instead of a hydroxyl group.
3-(1-Benzhydrylazetidin-3-ylidene)butanoic acid: A related compound with a carboxylic acid group.
Uniqueness
(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol is unique due to its specific chiral configuration and the presence of both the azetidine ring and benzhydryl group. These structural features may confer unique biological activities and synthetic utility compared to similar compounds.
特性
分子式 |
C20H23NO |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
(2S)-3-(1-benzhydrylazetidin-3-ylidene)butan-2-ol |
InChI |
InChI=1S/C20H23NO/c1-15(16(2)22)19-13-21(14-19)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,20,22H,13-14H2,1-2H3/t16-/m0/s1 |
InChIキー |
OFKBOUNUSZIKLP-INIZCTEOSA-N |
異性体SMILES |
C[C@@H](C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
正規SMILES |
CC(C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


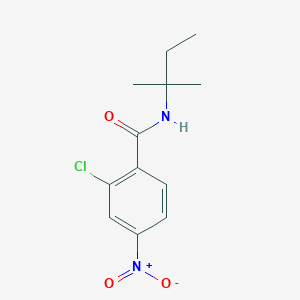
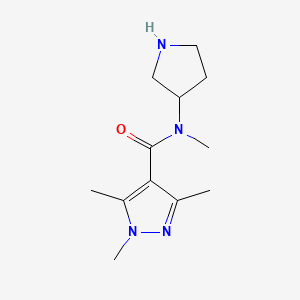
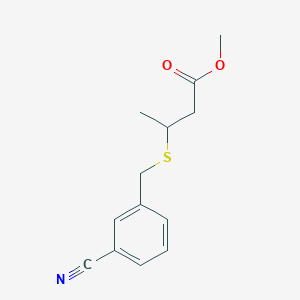

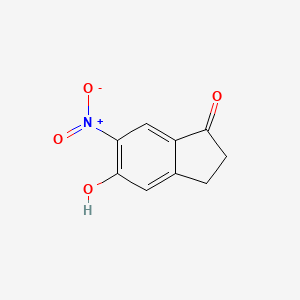

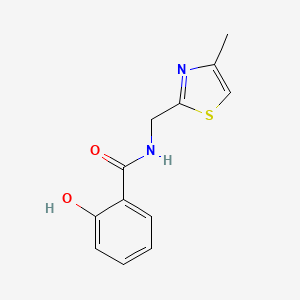
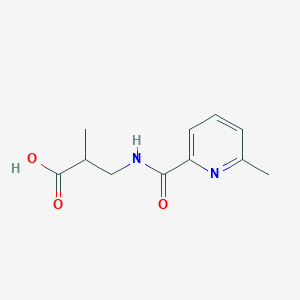
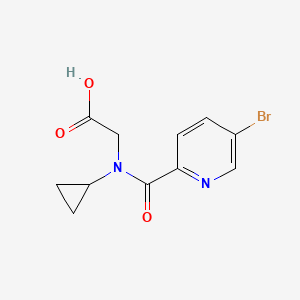

![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)
